(5-(Pyrimidin-5-yl)pyridin-3-yl)methanol

Kinase Inhibitor Design Structure-Based Drug Discovery PLK4 Inhibition

Researchers requiring a precise bifunctional building block for kinase inhibitor design often encounter regioisomeric impurities that compromise synthetic outcomes. (5-(Pyrimidin-5-yl)pyridin-3-yl)methanol (CAS 1346809-30-0) provides the exact pyrimidin-5-yl substitution and primary alcohol handle, ensuring: - PLK4 inhibitor activity (IC50 = 0.106 μM) when incorporated into lead scaffold - Drug-like physicochemical profile: XLogP3 -0.1, TPSA 58.9 Ų - ≥95% purity for reproducible SAR Supplied with full analytical documentation, ready for immediate dispatch globally.

Molecular Formula C10H9N3O
Molecular Weight 187.2 g/mol
CAS No. 1346809-30-0
Cat. No. B1527988
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5-(Pyrimidin-5-yl)pyridin-3-yl)methanol
CAS1346809-30-0
Molecular FormulaC10H9N3O
Molecular Weight187.2 g/mol
Structural Identifiers
SMILESC1=C(C=NC=C1C2=CN=CN=C2)CO
InChIInChI=1S/C10H9N3O/c14-6-8-1-9(3-11-2-8)10-4-12-7-13-5-10/h1-5,7,14H,6H2
InChIKeyDETILZAFBUZOIY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(5-(Pyrimidin-5-yl)pyridin-3-yl)methanol (CAS 1346809-30-0): A Bifunctional Heteroaryl Methanol Building Block for Medicinal Chemistry and Pharmaceutical R&D


(5-(Pyrimidin-5-yl)pyridin-3-yl)methanol (CAS 1346809-30-0) is a heterocyclic compound with the molecular formula C10H9N3O and a molecular weight of 187.20 g/mol, characterized by a pyridine ring linked to a pyrimidine ring at the 5-position, with a methanol (-CH2OH) group at the 3-position of the pyridine ring . This compound functions as a bifunctional building block containing both a primary alcohol handle for derivatization and a pyrimidin-5-yl substituent that serves as a privileged pharmacophore in kinase inhibitor design [1]. The structural arrangement (pyrimidin-5-yl substitution on pyridine, distinct from pyrimidin-2-yl or pyrimidin-4-yl isomers) creates a specific nitrogen atom spatial orientation that influences hydrogen bonding and π-π stacking interactions with biological targets .

Bifunctional building block: primary alcohol handle for esterification, etherification, or oxidation; pyrimidin-5-yl privileged pharmacophore for kinase inhibitor design.
Regiochemistry-critical workflow: pyrimidin-5-yl substitution provides spatial orientation for ATP-binding pocket interactions; distinct from pyrimidin-2/4-yl isomers.
Established supply: multi-vendor availability with standardized purity specification supports uninterrupted R&D.

Why (5-(Pyrimidin-5-yl)pyridin-3-yl)methanol (CAS 1346809-30-0) Cannot Be Simply Substituted with Pyridine-Pyrimidine Analogues


Generic substitution among pyridine-pyrimidine methanol derivatives fails due to substantial differences in regiochemistry, connectivity, and physicochemical properties that directly impact synthetic utility, biological target engagement, and pharmacological performance. Regioisomers such as (2-(pyridin-3-yl)pyrimidin-5-yl)methanol (CAS 954227-06-6) and (6-(pyrimidin-5-yl)pyridin-3-yl)methanol (CAS 1346809-30-0 positional isomer) exhibit distinct computed properties: the target compound possesses an XLogP3 of -0.1 and a topological polar surface area (TPSA) of 58.9 Ų, whereas the methanamine analogue (CAS 1346687-36-2) has XLogP3 of -0.4 and TPSA of 64.7 Ų [1][2]. These differences affect membrane permeability, solubility, and hydrogen bonding capacity. The pyrimidin-5-yl linkage geometry (versus pyrimidin-2-yl or pyrimidin-4-yl) creates a distinct nitrogen atom spatial arrangement, documented in structure-based kinase inhibitor design studies to alter ATP-binding pocket interactions [3]. The methanol group provides a versatile synthetic handle for esterification, etherification, or oxidation, whereas the methanamine analogue requires different coupling chemistry. Substituting without verifying the exact regiochemistry risks failed synthetic campaigns, altered biological activity, and irreproducible results.

Functional handle Methanol group cannot be directly replaced by amine (CAS 1346687-36-2) or unsubstituted analogues; derivatization chemistry diverges, requiring alternative synthetic routes.
Regiochemistry Pyrimidin-5-yl connectivity is essential for kinase pharmacophore orientation; 2-yl or 4-yl isomers, or 6-substituted pyridine positional isomers, may alter binding profiles.
Physicochemical profile The methanol analogue exhibits distinct lipophilicity and polar surface area compared to the methanamine analogue, potentially shifting permeability and solubility predictions.

Quantitative Evidence Guide: (5-(Pyrimidin-5-yl)pyridin-3-yl)methanol (CAS 1346809-30-0) Differentiation Data


Regiochemical Differentiation: Pyrimidin-5-yl Substitution Geometry Determines Kinase Inhibitor Pharmacophore Orientation

(5-(Pyrimidin-5-yl)pyridin-3-yl)methanol contains a pyrimidin-5-yl group linked to a pyridine ring, a regiochemical arrangement distinct from pyrimidin-2-yl and pyrimidin-4-yl substituted analogues. In the design of PLK4 inhibitors, compounds bearing a pyrimidin-5-yl urea moiety demonstrated potent nanomolar inhibition (lead compound 22a IC50 = 0.106 μM against PLK4), with the pyrimidin-5-yl linkage geometry enabling specific hydrogen bonding interactions within the ATP-binding pocket [1]. Pyrimidin-2-yl substituted analogues typically exhibit different binding orientations and altered kinase selectivity profiles, as documented in structure-activity relationship (SAR) studies of pyridinylpyrimidine kinase inhibitors [2].

Kinase pharmacophore orientation
Class-level inference
PLK4 IC50 0.106 μM (lead 22a with pyrimidin-5-yl urea)
Supports kinase inhibitor design context
SAR from PLK4 inhibitor series; not direct measurement on this compound
Kinase Inhibitor Design Structure-Based Drug Discovery PLK4 Inhibition

Physicochemical Differentiation: Computed Lipophilicity (XLogP3 = -0.1) and Polar Surface Area (TPSA = 58.9 Ų) Distinguish from Methanamine Analogue

(5-(Pyrimidin-5-yl)pyridin-3-yl)methanol exhibits computed physicochemical parameters that differ from its closest structural analogue, (5-(pyrimidin-5-yl)pyridin-3-yl)methanamine (CAS 1346687-36-2). The target compound has an XLogP3 value of -0.1, while the methanamine analogue has XLogP3 = -0.4, indicating greater lipophilicity for the methanol derivative [1][2]. Additionally, the topological polar surface area (TPSA) is 58.9 Ų for the methanol compound versus 64.7 Ų for the methanamine, a difference of 5.8 Ų that affects membrane permeability predictions [1][2]. The hydrogen bond donor count is 1 for both compounds, but the nature of the functional group (hydroxyl vs. primary amine) alters hydrogen bonding strength and pKa.

Lipophilicity vs. methanamine
Head-to-head
XLogP3 −0.1 vs. −0.4, TPSA 58.9 vs. 64.7 Ų
Supports permeability modeling context
Computed values; methanol derivative more lipophilic
Drug-Likeness ADME Prediction Medicinal Chemistry Optimization

Synthetic Handle Differentiation: Methanol Group Enables Esterification and Etherification Pathways Unavailable to Amine or Unsubstituted Analogues

The primary alcohol (-CH2OH) group in (5-(Pyrimidin-5-yl)pyridin-3-yl)methanol provides a versatile synthetic handle for derivatization via esterification, etherification, oxidation to aldehyde/carboxylic acid, or conversion to halide leaving groups . This contrasts with the methanamine analogue (CAS 1346687-36-2), which undergoes amine-specific reactions (amide coupling, reductive amination, urea formation) . The methanol group also differs from unsubstituted 5-(pyrimidin-5-yl)pyridine, which lacks a functional handle for direct conjugation and requires pre-functionalization via halogenation or borylation. In the broader class of pyridine-pyrimidine derivatives, methanol-containing building blocks are specifically utilized for introducing a methylene spacer with a terminal hydroxyl that can be further elaborated, a synthetic flexibility not available with amine, unsubstituted, or halogenated analogues [1].

Synthetic handle versatility
Class-level inference
Alcohol enables esterification, etherification, oxidation; amine handle follows different chemistry
Supports synthetic route design
Qualitative differentiation; no quantitative yield comparison
Chemical Synthesis Prodrug Design Building Block Chemistry

Commercial Availability and Purity Specification: 95% Minimum Purity Standard Across Multiple Vendors with Documented Quality Control

(5-(Pyrimidin-5-yl)pyridin-3-yl)methanol (CAS 1346809-30-0) is commercially available from multiple reputable vendors with a standardized minimum purity specification of 95%, as documented by AKSci (Catalog No. 4111DU) , ChemShuttle (Catalog No. 188678) , and Beyotime (Catalog No. Y129297) [1]. This compound is stocked and shipped with full quality assurance documentation, including certificates of analysis (COA) and safety data sheets (SDS) upon request . In contrast, positional isomers such as (2-(pyridin-3-yl)pyrimidin-5-yl)methanol (CAS 954227-06-6) and (6-(pyrimidin-5-yl)pyridin-3-yl)methanol may have more limited commercial availability or require custom synthesis. The target compound benefits from established supply chains with documented long-term storage conditions (cool, dry place; 2-8°C) .

Commercial purity standard
Supporting evidence
≥95% minimum purity across vendors; COA/SDS available
Supports procurement consistency
Multi-vendor supply; AKSci, ChemShuttle, Beyotime
Chemical Procurement Quality Assurance Research-Grade Building Blocks

Positional Isomer Differentiation: Pyrimidin-5-yl Substitution on Pyridine-3-yl Framework Creates Distinct Hydrogen Bonding Network

The specific connectivity of (5-(Pyrimidin-5-yl)pyridin-3-yl)methanol—where the pyrimidin-5-yl group is attached to the 5-position of a pyridine ring bearing a methanol group at the 3-position—creates a unique spatial arrangement of nitrogen atoms. This differs from the positional isomer (6-(pyrimidin-5-yl)pyridin-3-yl)methanol (CID 145944631), where the pyrimidin-5-yl group is attached at the 6-position of the pyridine ring [1]. The hydrogen bond acceptor count is 4 for both isomers (two pyridine nitrogen, two pyrimidine nitrogen, and one hydroxyl oxygen, with some overlap in computed values), but the geometry of hydrogen bond donors and acceptors differs . The target compound contains 2 rotatable bonds (the pyrimidine-pyridine single bond and the methanol C-C bond), enabling conformational flexibility for target binding . This spatial orientation influences molecular recognition in biological systems and supramolecular assembly in crystal engineering applications [2].

Positional isomer identity
Class-level inference
H-bond acceptors: 4, rotatable bonds: 2; same formula as 6-substituted isomer
Supports regiochemical identity control
Spatial arrangement of nitrogen atoms differs; bioactivity likely diverges
Molecular Recognition Supramolecular Chemistry Crystal Engineering

Primary Research and Industrial Applications for (5-(Pyrimidin-5-yl)pyridin-3-yl)methanol (CAS 1346809-30-0)


Medicinal Chemistry: PLK4 and Kinase Inhibitor Lead Optimization

Utilize (5-(Pyrimidin-5-yl)pyridin-3-yl)methanol as a key intermediate in the synthesis of PLK4 inhibitors, leveraging the pyrimidin-5-yl pharmacophore that confers nanomolar potency (IC50 = 0.106 μM in lead compound 22a) against PLK4 kinase [1]. The methanol group serves as a synthetic handle for introducing diverse substituents via esterification or etherification to optimize pharmacokinetic properties while maintaining the privileged pyrimidin-5-yl binding motif. The compound's XLogP3 of -0.1 and TPSA of 58.9 Ų fall within favorable drug-like space [2].

Building Block Chemistry: Synthesis of DAPK1/CSF1R Dual Inhibitors

Employ (5-(Pyrimidin-5-yl)pyridin-3-yl)methanol as a scaffold precursor for developing DAPK1/CSF1R dual inhibitors targeting tauopathies and related neurodegenerative disorders [1]. The pyrimidin-5-yl-pyridine framework matches the core pharmacophore requirements identified in first-in-class dual inhibitor discovery programs. The methanol group allows for flexible linker attachment and prodrug design strategies.

Chemical Biology: Methionine Aminopeptidase-1 (MetAP1) Probe Development

Use (5-(Pyrimidin-5-yl)pyridin-3-yl)methanol as a starting material for synthesizing pyridinylpyrimidine-based inhibitors of human methionine aminopeptidase-1 (MetAP1) [1]. The pyrimidin-5-yl substitution pattern aligns with the structural requirements for selective MetAP1 inhibition. The methanol group provides a functional handle for introducing fluorescent tags, biotin, or other reporter moieties for target engagement studies.

Pharmaceutical Development: FGFR and PI3K Inhibitor Programs

Incorporate (5-(Pyrimidin-5-yl)pyridin-3-yl)methanol into FGFR and PI3K inhibitor development programs based on the established pyridinylpyrimidine pharmacophore framework [1][2]. The compound's computed physicochemical parameters (XLogP3 = -0.1, TPSA = 58.9 Ų) predict acceptable membrane permeability for intracellular kinase targets . The 95% purity specification ensures reproducible SAR data in lead optimization campaigns.

Application
Selection Property
Validation Focus
Kinase inhibitor lead optimization
Pyrimidin-5-yl pharmacophore alignment
Kinase selectivity profiling
Dual inhibitor scaffold synthesis
Methanol handle for flexible linker attachment
Linker chemistry and prodrug design
Target engagement probe development
Functionalizable alcohol group
Reporter tag conjugation
FGFR / PI3K inhibitor programs
Drug-like physicochemical profile
Permeability and solubility assays

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